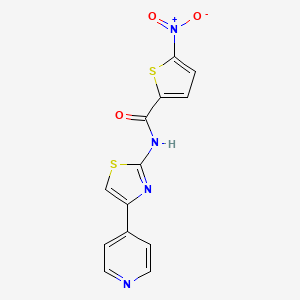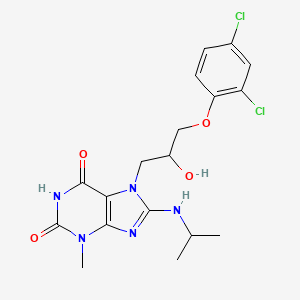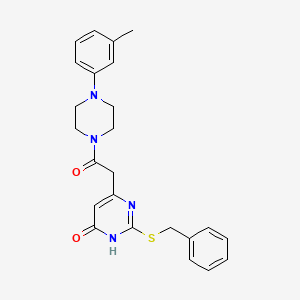
1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea, also known as TDZD-8, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. TDZD-8 has been found to inhibit glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in multiple signaling pathways, making it a promising candidate for the treatment of several diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea, along with related urea derivatives, has been the focus of synthetic chemistry research aimed at developing new compounds with potential biological activities. Studies have focused on the synthesis and characterization of these compounds to explore their potential applications. For instance, urea derivatives have been synthesized through various reactions, including the condensation of benzaldehyde, ethyl acetoacetate, and urea, leading to compounds evaluated for their antioxidant activity. This emphasizes the role of such compounds in the development of new therapeutic agents with antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).
Antimicrobial and Anticancer Activities
Research into urea derivatives has also included evaluations of their antimicrobial and anticancer activities. These studies highlight the potential of urea derivatives as bases for developing new drugs with improved efficacy against various diseases. The synthesis of new pyridines and evaluation of their antibacterial and antitumor activities demonstrate the broad spectrum of biological activities these compounds can exhibit (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Antioxidant Activity
Another significant area of research for urea derivatives involves their antioxidant activity. The synthesis and evaluation of the antioxidant activity of specific urea derivatives have been conducted to determine their effectiveness in scavenging free radicals, indicating their potential in managing oxidative stress-related conditions (George, Sabitha, Kumar, & Ravi, 2010).
Molecular Docking and Anticonvulsant Activity
Moreover, urea derivatives have been studied for their anticonvulsant activity, supported by molecular docking studies. These studies suggest the importance of the chemical structure in determining the biological activity of urea derivatives, offering insights into designing more effective anticonvulsant drugs (Thakur, Deshmukh, Jha, & Kumar, 2017).
Adventitious Rooting Enhancement and Cytokinin-like Activity
Interestingly, some urea derivatives have shown to possess cytokinin-like activity and enhance adventitious rooting, highlighting their potential use in agricultural biotechnology and plant morphogenesis studies. This underscores the versatility of urea derivatives in various scientific research applications beyond pharmaceuticals (Ricci & Bertoletti, 2009).
Propiedades
IUPAC Name |
1-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13-8-7-12(18-19-13)10-4-1-2-5-11(10)16-15(21)17-14-6-3-9-22-14/h1-9H,(H,19,20)(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXQLRRXAAAFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71805027 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2565717.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565719.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-phenyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2565724.png)


![(5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2565728.png)
![N-(3,5-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2565731.png)
![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2565732.png)
![2-(4-methoxyphenyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2565733.png)
![3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2565735.png)
![Propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2565738.png)

